tert-Butyl N-[4-(prop-2-enoyl)phenyl]carbamate
Description
tert-Butyl N-[4-(prop-2-enoyl)phenyl]carbamate is a carbamate derivative featuring a tert-butyl carbamate group attached to a phenyl ring substituted with a prop-2-enoyl (acryloyl) moiety. The acryloyl group introduces reactivity for Michael additions or polymerization, while the tert-butyl carbamate serves as a protective group for amines, enhancing stability during synthetic processes.
Properties
Molecular Formula |
C14H17NO3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
tert-butyl N-(4-prop-2-enoylphenyl)carbamate |
InChI |
InChI=1S/C14H17NO3/c1-5-12(16)10-6-8-11(9-7-10)15-13(17)18-14(2,3)4/h5-9H,1H2,2-4H3,(H,15,17) |
InChI Key |
RMSZJBWPLIIPML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)C=C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The most common and well-documented synthetic route to tert-Butyl N-[4-(prop-2-enoyl)phenyl]carbamate involves the carbamate protection of 4-(prop-2-enoyl)phenylamine using tert-butyl chloroformate in the presence of a base (usually triethylamine) in an organic solvent such as dichloromethane (DCM). The reaction typically proceeds at room temperature under stirring for several hours, followed by purification via column chromatography to isolate the pure product.
$$
\text{4-(prop-2-enoyl)phenylamine} + \text{tert-butyl chloroformate} \xrightarrow[\text{DCM}]{\text{triethylamine}} \text{this compound}
$$
Detailed Experimental Conditions
| Parameter | Details |
|---|---|
| Starting Material | 4-(prop-2-enoyl)phenylamine |
| Carbamoylating Agent | tert-Butyl chloroformate |
| Base | Triethylamine |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room temperature (20–25°C) |
| Reaction Time | 3–6 hours |
| Work-up | Aqueous quench, extraction with DCM |
| Purification | Silica gel column chromatography (30% EtOAc/hexane) |
| Yield | Typically 70–90% |
Industrial Scale-Up Considerations
Industrial production methods mirror the laboratory synthesis but involve scale-up to kilogram or greater quantities. The process includes rigorous quality control measures, such as:
- Use of high-purity reagents
- Controlled addition rates to manage exothermicity
- Continuous stirring and temperature monitoring
- Multiple purification steps (e.g., recrystallization, chromatography)
- Analytical validation (NMR, HPLC, MS) to ensure batch consistency
Alternative Synthetic Approaches
Protection of Amines Using Boc Anhydride
An alternative to tert-butyl chloroformate is the use of di-tert-butyl dicarbonate (Boc anhydride) for amine protection. This method involves nucleophilic attack of the amine on Boc anhydride in the presence of a base such as triethylamine or sodium bicarbonate.
- Example: Protection of 4-aminophenyl derivatives with Boc anhydride at 0°C to room temperature produces tert-butyl carbamate derivatives with high selectivity and yield.
Stepwise Synthesis via Intermediate Formation
Based on recent research, a multi-step synthesis involving intermediate carbamate formation, reduction, and coupling reactions has been reported:
| Step | Description | Reagents & Conditions | Yield (%) |
|---|---|---|---|
| 1 | Protection of 2-nitro-4-bromoaniline with Boc anhydride | Boc anhydride, triethylamine, DCM, 0°C to RT, 1 hr | 91 |
| 2 | Reduction of nitro group to amine | Hydrazine hydrate, FeCl3 catalyst, methanol, reflux, 3 hr | High |
| 3 | Suzuki coupling with cyclopentylboronic acid | Pd(0), Na2CO3, THF/H2O, reflux, 12 hr | 63–71 |
| 4 | Condensation with carboxylic acids using HATU/DMF and DIPEA | Room temperature, 3 hr | Moderate to High |
This approach allows the synthesis of various substituted carbamates, including this compound analogs, with structural diversity for biological screening.
Purification and Characterization
Purification Techniques
- Column Chromatography: Silica gel with gradient elution (typically 20–40% ethyl acetate in hexane)
- Recrystallization: From suitable solvents such as ethyl acetate/hexane mixtures
- Drying: Under vacuum to remove residual solvents
Characterization Methods
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm chemical structure and purity
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) verifies molecular weight
- Infrared Spectroscopy (IR): Confirms functional groups (carbamate C=O stretch near 1700 cm^-1)
- Thin Layer Chromatography (TLC): Monitors reaction progress and purity
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Comments |
|---|---|---|---|---|
| Direct carbamate formation | 4-(prop-2-enoyl)phenylamine, tert-butyl chloroformate, triethylamine | DCM, RT, 3-6 h | 70–90 | Simple, high-yielding |
| Boc anhydride protection | 4-(prop-2-enoyl)phenylamine, Boc anhydride, base | DCM or other organic solvent, 0°C to RT | High | Alternative amine protection |
| Multi-step synthesis | Boc protection, reduction, Suzuki coupling, condensation | Various (reflux, Pd catalyst) | 60–90 | Enables analog synthesis |
| Industrial scale-up | Same as direct method | Controlled scale, QC measures | >85 | Requires quality control steps |
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[4-(prop-2-enoyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted carbamates.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl N-[4-(prop-2-enoyl)phenyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various functionalized carbamates and other derivatives .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It is also used as a probe to investigate the mechanisms of enzyme inhibition and activation.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is studied for its ability to inhibit certain enzymes that are involved in disease pathways, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl N-[4-(prop-2-enoyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to a decrease in the enzyme’s activity, which can be beneficial in therapeutic applications where the enzyme is involved in disease progression .
Comparison with Similar Compounds
Key Observations :
- Propyne vs. Propenoyl: The prop-2-ynyloxy group in forms hydrogen bonds, whereas the acryloyl group in enables electrophilic reactivity.
Key Observations :
- Reductive Amination : Used in for introducing the carbamate group, whereas employs base-mediated condensations for acryloyl derivatives.
- Solvent Systems: Polar aprotic solvents (DMF, THF) are preferred for SN2 reactions , while methanol suffices for reductive amination .
Physical and Spectroscopic Properties
Data from analogs highlight trends in molecular weight, hydrogen bonding, and spectral signatures.
Key Observations :
Key Observations :
- Structural Disorder : Propyne-containing compounds exhibit crystallographic disorder, complicating structural analysis compared to more rigid analogs.
Biological Activity
tert-Butyl N-[4-(prop-2-enoyl)phenyl]carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a tert-butyl group attached to a carbamate moiety, with a phenyl ring substituted by a prop-2-enoyl group. This structure is significant as it influences the compound's reactivity and interactions with biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to act as an inhibitor of various enzymes, which can affect biochemical pathways critical in disease processes. The presence of the carbamate group facilitates the formation of stable complexes with target enzymes, modulating their activity.
Enzyme Inhibition
Research indicates that this compound can inhibit key enzymes involved in neurodegenerative diseases. For instance, it has been studied for its effects on β-secretase and acetylcholinesterase, both of which are implicated in Alzheimer's disease pathology. In vitro studies demonstrated that this compound can prevent amyloid beta peptide aggregation, a hallmark of Alzheimer's disease .
Neuroprotective Effects
In cellular models, the compound exhibited protective effects against cell death induced by amyloid beta peptides. Specifically, it improved cell viability in astrocytes exposed to toxic levels of Aβ 1-42, suggesting its potential as a neuroprotective agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| tert-Butyl N-phenylcarbamate | Simple carbamate structure | Limited activity |
| tert-Butyl N-(3-methylphenyl)carbamate | Similar to target compound | Moderate enzyme inhibition |
| M4 Compound (related structure) | Complex multi-target structure | Strong β-secretase inhibition; neuroprotective effects |
The presence of the prop-2-enoyl group in this compound enhances its reactivity and specificity towards biological targets compared to simpler derivatives.
Case Studies
- In Vitro Study on Neuroprotection : A study investigated the efficacy of this compound in protecting astrocytes from Aβ-induced toxicity. Results indicated a significant increase in cell viability when treated with the compound alongside Aβ 1-42 compared to untreated controls .
- In Vivo Model : In animal models simulating Alzheimer's disease, the compound's ability to inhibit amyloidogenesis was assessed. Although results showed some protective effects, they were less pronounced than those observed with established treatments like galantamine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
